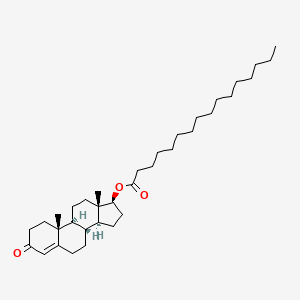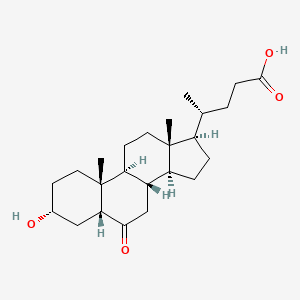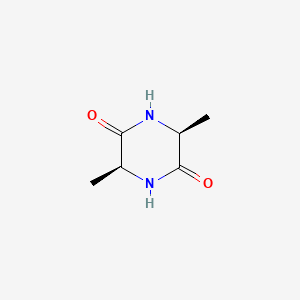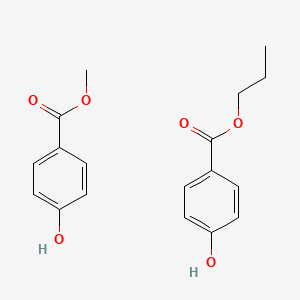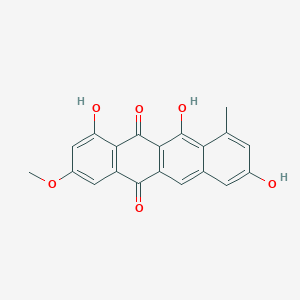
Tetracenomycin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracenomycin B1 is a tetracenomycin and a member of tetracenequinones.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Lung Cancer
Tetracenomycin X, a closely related compound to Tetracenomycin B1, has been studied for its antitumor activity, particularly in lung cancer. This compound was found to selectively inhibit the proliferation of lung cancer cells without affecting lung fibroblasts. The antitumor mechanism involves cell cycle arrest induced by the downregulation of cyclin D1, a process that involves both direct and indirect pathways. Specifically, Tetracenomycin X directly induces cyclin D1 proteasomal degradation and indirectly downregulates cyclin D1 via the activation of p38 and c-JUN proteins. These findings suggest the potential of Tetracenomycin X and related compounds like Tetracenomycin B1 as anticancer drug candidates for lung cancer treatment (Qiao et al., 2019).
Inhibition of Protein Synthesis
Another significant application of Tetracenomycin X, which could extend to Tetracenomycin B1, is its role as a potent inhibitor of protein synthesis. This compound binds within the ribosomal exit tunnel of the large ribosomal subunit, presenting a novel mechanism for inhibiting protein synthesis. This action does not induce DNA damage as previously thought and offers a distinct target binding site that could help prevent cross-resistance with other antibiotics. The unique binding site of Tetracenomycin X adjacent to the macrolide-binding site in the ribosome highlights its potential as a lead compound for new antibiotic development, particularly in addressing the challenge of multi-drug resistant pathogenic bacteria (Osterman et al., 2020).
Antibacterial Activity
The study of dimeric Tetracenomycin derivatives, such as Bitetracenomycin A and its diastereomers, from Streptomyces sp. has revealed broad-spectrum antibacterial activity, including against drug-resistant strains like MRSA and MRCNS. These compounds, by virtue of being the first tetracenomycin dimers obtained from a natural source, exhibit potent antibacterial activity, suggesting the potential of Tetracenomycin B1 and its derivatives in developing new antibacterial agents (Xing et al., 2021).
Antifungal Properties
Tetracenomycin derivatives have also been identified for their antifungal properties. Specifically, Tetracenomycin D, isolated from Streptomyces canus BYB02, has shown strong activities against mycelial growth of various fungal pathogens. This highlights the potential of Tetracenomycin compounds, including B1, in the development of new antifungal agents that could address the challenges of fungal infections in agriculture and potentially in medical settings (Zhang et al., 2013).
Eigenschaften
Produktname |
Tetracenomycin B1 |
|---|---|
Molekularformel |
C20H14O6 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
1,8,11-trihydroxy-3-methoxy-10-methyltetracene-5,12-dione |
InChI |
InChI=1S/C20H14O6/c1-8-3-10(21)4-9-5-12-17(19(24)15(8)9)20(25)16-13(18(12)23)6-11(26-2)7-14(16)22/h3-7,21-22,24H,1-2H3 |
InChI-Schlüssel |
CXOLVKMMHKZPPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



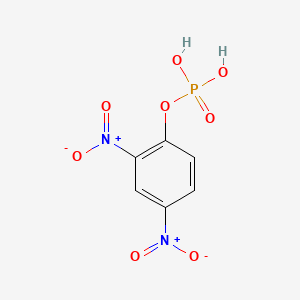
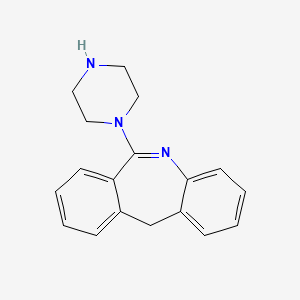
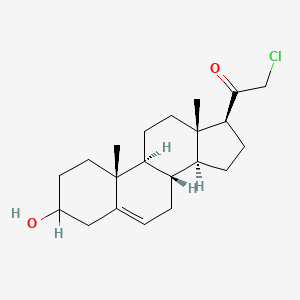
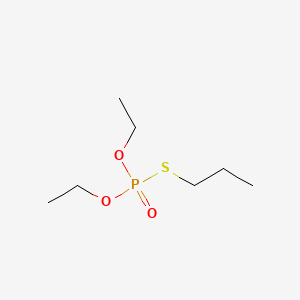
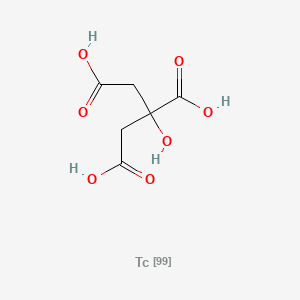
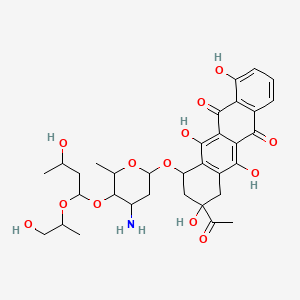
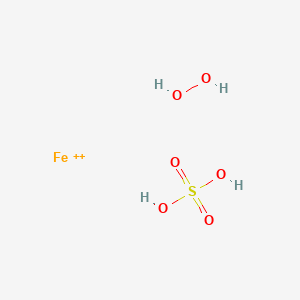
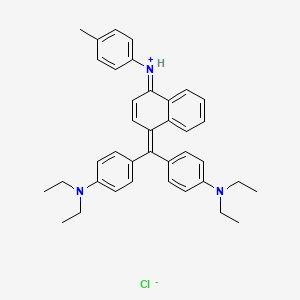

![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)
